Diammonium hexachlororhenate

Description

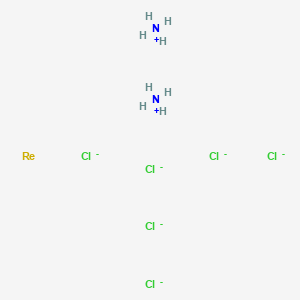

Diammonium hexachlororhenate, with the chemical formula (NH₄)₂[ReCl₆], is a coordination compound of rhenium in the +4 oxidation state. It is classified under EC Number 234-991-8 and is alternatively known as ammonium rhenium chloride or diammonium rhenium hexachloride . The compound crystallizes in an octahedral geometry, with the ReCl₆²⁻ anion surrounded by two ammonium cations. Its primary applications include use as a precursor in catalysis, materials science, and specialty chemical synthesis. Market analyses indicate significant global consumption, with detailed historical data spanning 1997–2019 and projections extending to 2046 .

Properties

CAS No. |

12051-87-5 |

|---|---|

Molecular Formula |

Cl12H8N2Re2 |

Molecular Weight |

833.92692 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Magnetic Properties of Hexachlororhenate(IV) Salts

| Compound | Magnetic Moment (B.M.) | Temperature Dependence | Source |

|---|---|---|---|

| This compound(IV) | 0.90–1.55 | Temperature-independent | |

| General hexachlororhenate(IV) salts | 3.2–3.8 | Curie-Weiss law approximation |

Structural and Chemical Stability

The ammonium cation’s small size and hydrogen-bonding capacity in (NH₄)₂[ReCl₆] influence its lattice stability compared to bulkier alkali metal counterparts. For example, rubidium or cesium hexachlororhenates may exhibit lower solubility in polar solvents due to weaker ion-dipole interactions.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for diammonium hexachlororhenate, and what challenges arise in isolating stoichiometric compounds?

- Methodology : Synthesize via reaction of rhenium pentachloride (ReCl₅) with ammonium chloride (NH₄Cl) in a sealed pyrex tube under inert conditions. Challenges include avoiding decomposition into charred masses when using organic cations (e.g., tetraethylammonium) and ensuring stoichiometric purity. Characterization requires X-ray diffraction (XRD) to confirm crystal structure and elemental analysis (e.g., ICP-MS) to verify Re:Cl:NH₄ ratios .

- Data Contradiction : Early studies reported inconsistent yields with organic counterions due to thermal instability, whereas inorganic cations (e.g., Cs⁺) yield stable hexachlororhenate(IV) salts. This highlights the need for rigorous control of reaction conditions .

Q. How is the crystal structure of this compound analyzed, and what spectroscopic techniques validate its geometry?

- Methodology : Use single-crystal XRD to determine octahedral [ReCl₆]²⁻ geometry. Far-infrared spectroscopy (400–50 cm⁻¹) identifies Re–Cl stretching modes. Magnetic susceptibility measurements confirm paramagnetism (Re⁴⁺: 5d³ configuration) .

- Critical Analysis : Discrepancies in spectral data (e.g., weak far-IR signals in ReCl₅-derived salts) necessitate complementary techniques like Raman spectroscopy or neutron diffraction for unambiguous assignment .

Advanced Research Questions

Q. What intermolecular interactions govern the magnetic behavior of this compound, and how do counterion substitutions alter spin dynamics?

- Methodology : Investigate magnetic exchange pathways (e.g., Re–Cl···Cl–Re or Re–Cl···(H₂O)···Cl–Re) using SQUID magnetometry. Compare magnetic susceptibility data for salts with diamagnetic (e.g., NH₄⁺) vs. paramagnetic counterions (e.g., ferrocenium).

- Key Findings : NH₄⁺ salts exhibit weak antiferromagnetic coupling (J ≈ -0.5 cm⁻¹), while paramagnetic counterions induce spin canting or metamagnetic transitions. Synchrotron XAS can probe Re oxidation states under applied magnetic fields .

Q. How can computational methods predict the electronic structure and stability of this compound derivatives?

- Methodology : Employ density functional theory (DFT) to calculate ligand-field splitting (Δ₀) and electronic transitions. Compare with experimental UV-Vis-NIR spectra. Molecular dynamics simulations assess thermal stability of NH₄⁺···Cl hydrogen bonds .

- Data Integration : Discrepancies between DFT-predicted and observed bond lengths (e.g., Re–Cl ≈ 2.38 Å vs. XRD-derived 2.42 Å) may arise from relativistic effects or crystal packing, requiring hybrid functionals (e.g., B3LYP-D3) for accuracy .

Q. What experimental designs optimize the use of this compound in catalytic or materials science applications?

- Methodology : Test catalytic activity in redox reactions (e.g., alcohol oxidation) using Re⁴⁺/Re³⁺ cycles. Pair with operando XAFS to monitor active sites. For materials science, integrate into perovskite-like structures (e.g., ASnX₃ frameworks) via cation substitution, noting impacts on bandgap and conductivity .

- Contradictions : While ReCl₆²⁻ enhances conductivity in Sn-based perovskites, its hygroscopicity may destabilize thin films—requiring inert encapsulation strategies .

Methodological Best Practices

Q. How should researchers address contradictions in reported magnetic properties of hexachlororhenate salts?

- Resolution : Standardize measurement protocols (e.g., field strength, temperature ramps). Compare data across studies using dimensionless parameters like ΘCW (Curie-Weiss temperature). Replicate synthesis under controlled O₂/H₂O-free conditions to minimize extrinsic effects .

Q. What statistical approaches validate the reproducibility of synthesis and characterization data?

- Methodology : Apply ANOVA to batch yield data (n ≥ 3 replicates). Use error propagation models for crystallographic parameters (e.g., bond length ±0.02 Å). Cross-validate spectroscopic results with independent labs .

Tables for Reference

| Property | Value/Technique | Reference |

|---|---|---|

| Crystal System | Cubic (Fm-3m) | |

| Magnetic Moment (μeff) | 3.87 μB (Re⁴⁺, 5d³) | |

| Re–Cl Bond Length | 2.42 Å (XRD) | |

| Far-IR Stretching Modes | 285 cm⁻¹ (ν₁), 245 cm⁻¹ (ν₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.